6-(Propan-2-yl)pyridazine-3-sulfonylfluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Propan-2-yl)pyridazine-3-sulfonylfluoride is a versatile chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . This compound is known for its intriguing properties, making it suitable for various applications in scientific research, including drug discovery, catalysis, and materials synthesis.
Vorbereitungsmethoden
The synthesis of 6-(Propan-2-yl)pyridazine-3-sulfonylfluoride typically involves several steps, starting with the preparation of the pyridazine ring, followed by the introduction of the sulfonyl fluoride group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
6-(Propan-2-yl)pyridazine-3-sulfonylfluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
6-(Propan-2-yl)pyridazine-3-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in various industrial processes, including catalysis and materials synthesis.
Wirkmechanismus
The mechanism of action of 6-(Propan-2-yl)pyridazine-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
6-(Propan-2-yl)pyridazine-3-sulfonylfluoride can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar chemical properties.
Sulfonyl fluoride compounds: These compounds contain the sulfonyl fluoride group and have comparable reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications.
Eigenschaften
Molekularformel |
C7H9FN2O2S |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
6-propan-2-ylpyridazine-3-sulfonyl fluoride |
InChI |
InChI=1S/C7H9FN2O2S/c1-5(2)6-3-4-7(10-9-6)13(8,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
ANOZRMVCDCUIBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(C=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.